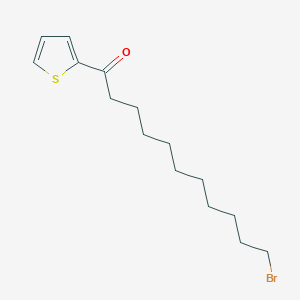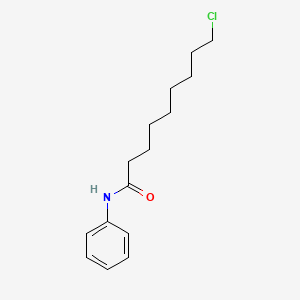![molecular formula C18H27BrO3S B4326611 methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate CAS No. 89913-74-6](/img/structure/B4326611.png)
methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate
Descripción general
Descripción
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate is an organic compound with the molecular formula C18H27BrO3S and a molecular weight of 403.38 g/mol This compound features a thienyl group, a bromoundecanoyl chain, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate typically involves the acylation of a thienyl derivative with 11-bromoundecanoic acid or its derivatives. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in a solvent like methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromoundecanoyl group to a corresponding alcohol.
Substitution: The bromine atom in the bromoundecanoyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving thienyl derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate involves its interaction with molecular targets through its functional groups. The bromoundecanoyl chain can participate in hydrophobic interactions, while the thienyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 11-bromoundecanoate: Similar in structure but lacks the thienyl group.
Methyl 16-bromohexadecanoate: Contains a longer alkyl chain but no thienyl group.
Methyl 4-bromocrotonate: Features a different alkyl chain and lacks the thienyl group.
Uniqueness
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate is unique due to the presence of both a thienyl group and a bromoundecanoyl chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-[5-(11-bromoundecanoyl)thiophen-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO3S/c1-22-18(21)14-15-11-12-17(23-15)16(20)10-8-6-4-2-3-5-7-9-13-19/h11-12H,2-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARAUMPEIUAVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406734 | |
| Record name | SBB013610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89913-74-6 | |
| Record name | SBB013610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)
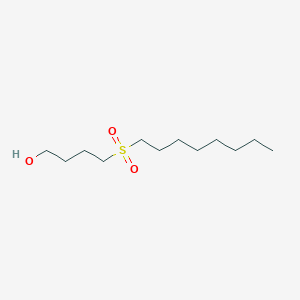
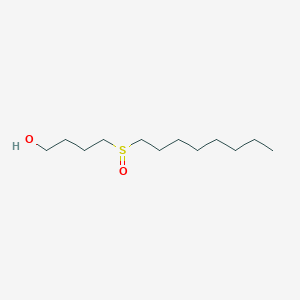
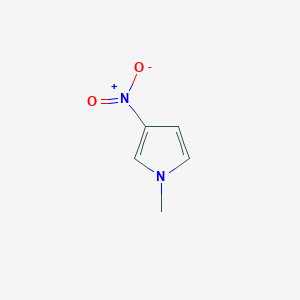

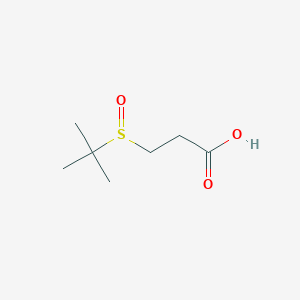
![BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE](/img/structure/B4326573.png)
![OCTYL (2-{[2-(OCTYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE](/img/structure/B4326586.png)
